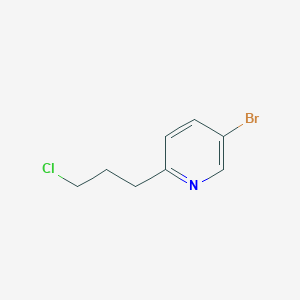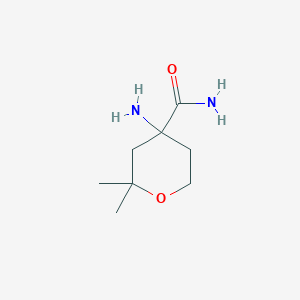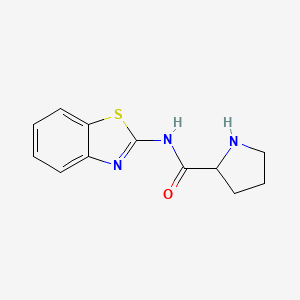![molecular formula C11H18N2O2 B13218663 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol](/img/structure/B13218663.png)
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing oxygen and nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol typically involves the cyclocondensation of arylamidoximes with aldehydes. For example, the synthesis can be achieved by reacting 3-propyl-4,5-dihydro-1,2,4-oxadiazole with n-butanal in the presence of manganese dioxide as an oxidizing agent . The reaction is carried out under reflux conditions for several hours, followed by purification steps to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using industrial-grade reagents, and employing large-scale purification techniques such as distillation or crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using agents like manganese dioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The oxadiazole ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Manganese dioxide in an organic solvent under reflux conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxadiazole derivatives, while reduction can lead to the formation of alcohols or amines.
Wissenschaftliche Forschungsanwendungen
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential anti-infective properties, including antibacterial and antiviral activities.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it a candidate for developing new materials with specific properties.
Wirkmechanismus
The mechanism of action of 1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol involves its interaction with biological targets such as enzymes or receptors. The oxadiazole ring can act as a hydrogen bond acceptor, facilitating binding to active sites of enzymes . This interaction can inhibit the activity of enzymes, leading to the compound’s biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-(3-Isopropyl-1,2,4-oxadiazol-5-yl)-N-methylmethanamine trifluoroacetate
- (5-Methyl-1,3,4-oxadiazol-2-yl)methanol
Uniqueness
1-[(3-Propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol is unique due to its specific substitution pattern on the oxadiazole ring and the presence of a cyclopentanol moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Eigenschaften
Molekularformel |
C11H18N2O2 |
|---|---|
Molekulargewicht |
210.27 g/mol |
IUPAC-Name |
1-[(3-propyl-1,2,4-oxadiazol-5-yl)methyl]cyclopentan-1-ol |
InChI |
InChI=1S/C11H18N2O2/c1-2-5-9-12-10(15-13-9)8-11(14)6-3-4-7-11/h14H,2-8H2,1H3 |
InChI-Schlüssel |
WRXKQRMCMPRMJA-UHFFFAOYSA-N |
Kanonische SMILES |
CCCC1=NOC(=N1)CC2(CCCC2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{1-[2-Amino-1-(3-bromophenyl)ethyl]cyclobutyl}methanol](/img/structure/B13218587.png)
![6-Methyl-2-(4-nitrophenyl)-4H,6H,7H,8H-pyrrolo[1,2-a]pyrimidin-4-one](/img/structure/B13218601.png)

![2-[(1H-Pyrazol-4-yl)amino]benzonitrile](/img/structure/B13218615.png)



![3A-(hydroxymethyl)-hexahydro-5lambda6-thieno[3,4-c]furan-5,5-dione](/img/structure/B13218656.png)

![Methyl 2-[methyl(methylimino)oxo-lambda6-sulfanyl]pyridine-3-carboxylate](/img/structure/B13218679.png)
![2-[2-(2-Fluorophenoxy)ethoxy]ethan-1-amine](/img/structure/B13218682.png)
![2-[(1-Ethyl-5-methoxy-1H-indol-3-yl)methylidene]-6-hydroxy-7-methyl-2,3-dihydro-1-benzofuran-3-one](/img/structure/B13218687.png)

![2-{[1-methyl-4-(trifluoromethyl)-1H-pyrazol-3-yl]methyl}-2,3-dihydro-1H-isoindole-1,3-dione](/img/structure/B13218697.png)
